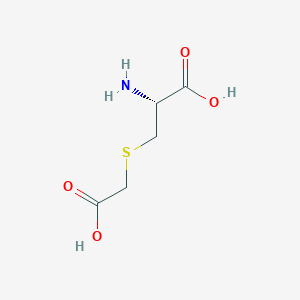

(RS)-Carbocisteine

描述

Structure

2D Structure

属性

IUPAC Name |

2-amino-3-(carboxymethylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4S/c6-3(5(9)10)1-11-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBFLZEXEOZUWRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022738 | |

| Record name | Carbocysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | S-Carboxymethyl-L-cysteine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029415 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

25390-17-4, 2387-59-9, 638-23-3 | |

| Record name | S-(Carboxymethyl)cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25390-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbocysteine, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025390174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Loviscol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68427 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | carbocysteine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14156 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Cysteine, S-(carboxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbocysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-(carboxymethyl)-DL-cysteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.653 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBOCYSTEINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4252LRM78Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | S-Carboxymethyl-L-cysteine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029415 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

204 - 207 °C | |

| Record name | S-Carboxymethyl-L-cysteine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029415 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

(RS)-Carbocisteine: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of (RS)-Carbocisteine, a widely used mucolytic agent. This document details the prevalent synthetic routes, analytical methodologies for characterization, and presents quantitative data in a structured format for ease of comparison. Experimental protocols for key techniques are also provided to facilitate practical application in a research and development setting.

Synthesis of this compound

The most common and industrially applied method for the synthesis of this compound is the S-alkylation of L-cysteine with chloroacetic acid.[][2] This reaction is typically carried out in an aqueous alkaline medium.

A general representation of the synthesis is as follows:

Starting Materials: L-cysteine and Chloroacetic Acid Reaction: Nucleophilic substitution Product: this compound

An alternative pathway involves the reduction of cystine to cysteine, which is then subsequently reacted with chloroacetic acid.[3] The purification of the final product is crucial and is generally achieved through crystallization by adjusting the pH of the solution to the isoelectric point of carbocisteine, which minimizes its solubility and facilitates its precipitation.[][4]

Synthesis Pathway

The synthesis of this compound from L-cysteine and chloroacetic acid can be visualized as a two-step process involving deprotonation of the thiol group of cysteine followed by nucleophilic attack on the electrophilic carbon of chloroacetic acid.

Caption: Synthesis of this compound from L-cysteine.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on common laboratory practices for the synthesis of this compound.

Materials:

-

L-cysteine hydrochloride monohydrate

-

Chloroacetic acid

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Distilled water

Procedure:

-

Dissolve L-cysteine hydrochloride monohydrate in distilled water in a reaction vessel equipped with a stirrer and a pH meter.

-

Cool the solution in an ice bath.

-

Separately, prepare a solution of chloroacetic acid and neutralize it with a sodium hydroxide solution.

-

Slowly add the neutralized chloroacetic acid solution to the L-cysteine solution while maintaining the temperature below 10°C.

-

During the addition, maintain the pH of the reaction mixture between 8.0 and 9.0 by the controlled addition of a sodium hydroxide solution.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by a suitable technique like TLC or HPLC).

-

Adjust the pH of the solution to the isoelectric point of carbocisteine (approximately 2.8-3.2) using hydrochloric acid to precipitate the product.

-

Cool the mixture to enhance crystallization.

-

Filter the precipitated this compound, wash with cold distilled water, and dry under vacuum.

Characterization of this compound

A thorough characterization of this compound is essential to ensure its identity, purity, and quality. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Characterization Workflow

The characterization process typically involves a series of analytical tests to confirm the structure and assess the purity of the synthesized compound.

Caption: Workflow for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone for the analysis of this compound, providing information on its purity and the presence of any related substances or impurities.[5][6][7]

Table 1: HPLC Method Parameters for this compound Analysis

| Parameter | Method 1 | Method 2 |

| Column | BDS Hypersil C18 (250 x 4.6 mm, 5 µm)[5] | APS-2 Hypersil (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Water: Acetonitrile (95:5 v/v)[5] | Buffer: Methanol (65:35 v/v) (Buffer: 0.02 M KH2PO4 + 0.01 M 1-Hexane sulfonic acid sodium salt) |

| Flow Rate | 1.0 mL/min[5] | Not Specified |

| Detection | UV at 215 nm[5] | UV at 210 nm |

| Injection Volume | 20 µL[5] | Not Specified |

| Diluent | Water: Acetonitrile (95:5 v/v)[5] | Buffer (0.02 M KH2PO4 + 0.01 M 1-Hexane sulfonic acid sodium salt) |

Experimental Protocol: HPLC Analysis of this compound

This protocol details a standard procedure for the purity determination of this compound by HPLC.

Equipment and Materials:

-

High-Performance Liquid Chromatograph with a UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

-

This compound reference standard and sample

-

HPLC grade solvents and reagents as per the chosen method in Table 1

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase as specified in the chosen HPLC method. Filter and degas the mobile phase before use.

-

Standard Solution Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the diluent to obtain a known concentration (e.g., 100 µg/mL).[5]

-

Sample Solution Preparation: Accurately weigh a suitable amount of the synthesized this compound sample and dissolve it in the diluent to obtain a concentration similar to the standard solution.

-

Chromatographic Conditions: Set up the HPLC system with the parameters outlined in the chosen method (Table 1).

-

Analysis: Inject equal volumes of the blank (diluent), standard solution, and sample solution into the chromatograph.

-

Data Analysis: Record the chromatograms and calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to that of the standard chromatogram. Identify and quantify any impurities present.

Spectroscopic Characterization

Spectroscopic methods are vital for confirming the chemical structure of the synthesized this compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the this compound molecule, such as the carboxylic acid (O-H and C=O stretching), amine (N-H stretching and bending), and thioether (C-S stretching) groups.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the number and types of protons and carbons, and their connectivity. This technique is invaluable for unambiguous structure confirmation.[7]

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Peaks/Signals |

| IR (KBr, cm⁻¹) | ~3400-2500 (O-H stretch, broad), ~3100-3000 (N-H stretch), ~1710 (C=O stretch, carboxylic acid), ~1600 (N-H bend) |

| ¹H NMR (D₂O, δ ppm) | Signals corresponding to the protons of the methylene (B1212753) groups adjacent to the sulfur and carboxylic acid, and the methine proton attached to the amine group. |

| ¹³C NMR (D₂O, δ ppm) | Signals corresponding to the two carboxylic acid carbons, the two methylene carbons, and the methine carbon. |

Impurity Profiling

The identification and quantification of impurities are critical aspects of drug development and quality control. Potential impurities in this compound can originate from starting materials, by-products of the synthesis, or degradation products.[][8]

Common Impurities:

-

L-Cysteine and Cystine: Unreacted starting material and its oxidized form.[7]

-

Chloroacetic Acid: Unreacted starting material.[]

-

N,S-dicarboxymethylcysteine: A potential by-product from the reaction of carbocisteine with another molecule of chloroacetic acid.[7]

-

This compound lactam: An impurity that can form under certain conditions.[7]

Techniques like HPLC with a universal detector like a Charged Aerosol Detector (CAD) or mass spectrometry (LC-MS) are powerful tools for comprehensive impurity profiling.[6][7][9]

Table 3: Analytical Techniques for Impurity Detection in this compound

| Impurity | Recommended Analytical Technique |

| Cysteine, Cystine | HPLC-CAD, TLC with ninhydrin[6][7] |

| Chloroacetic Acid | qNMR[7] |

| N,S-dicarboxymethylcysteine | HPLC-CAD[7] |

| This compound lactam | HPLC-CAD[7] |

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. For regulatory submissions and GMP manufacturing, it is imperative to follow the specific guidelines and monographs provided by relevant pharmacopeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).[10][11]

References

- 2. Carbocisteine - Wikipedia [en.wikipedia.org]

- 3. KR820001159B1 - Synthesis of Carbocysteine - Google Patents [patents.google.com]

- 4. CN106565565A - Preparation method of carbocisteine - Google Patents [patents.google.com]

- 5. sphinxsai.com [sphinxsai.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. veeprho.com [veeprho.com]

- 9. researchgate.net [researchgate.net]

- 10. mhraproducts4853.blob.core.windows.net [mhraproducts4853.blob.core.windows.net]

- 11. Carbocisteine - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

(RS)-Carbocisteine Stereoisomers: A Technical Guide to Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(RS)-Carbocisteine is a widely used mucolytic agent with established antioxidant and anti-inflammatory properties. As a chiral molecule, it exists as two stereoisomers: (R)-Carbocisteine and (S)-Carbocisteine. While the racemic mixture and the (R)-enantiomer, derived from L-cysteine, have been the primary subjects of pharmacological studies, a significant gap in the literature exists regarding the distinct biological activities of the (S)-enantiomer. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on the available data for its stereoisomers. It includes detailed experimental protocols for key assays, quantitative data from relevant studies, and visualizations of implicated signaling pathways to facilitate further research and drug development in this area.

Introduction

Carbocisteine, chemically known as S-carboxymethyl-L-cysteine when referring to the single enantiomer derived from L-cysteine, is a mucolytic drug used in the treatment of respiratory disorders characterized by excessive or viscous mucus.[1][2] Beyond its mucoregulatory effects, carbocisteine exhibits significant antioxidant and anti-inflammatory activities.[2][3] These properties are attributed to its ability to scavenge reactive oxygen species (ROS) and modulate key inflammatory signaling pathways.[4][5]

Carbocisteine possesses a chiral center, resulting in two enantiomers: (R)-S-(carboxymethyl)cysteine and (S)-S-(carboxymethyl)cysteine. The commercially available drug is often a racemic mixture, this compound. However, much of the existing research has been conducted on S-carboxymethyl-L-cysteine, which corresponds to the (R)-enantiomer. There is a notable lack of studies directly comparing the biological activities of the (R)- and (S)-enantiomers, representing a critical knowledge gap in understanding the full pharmacological profile of this drug. This guide aims to consolidate the available information on the stereoisomers of carbocisteine and their biological activities, and to provide the necessary technical details to encourage further investigation into their distinct properties.

Quantitative Data on Biological Activity

The majority of quantitative data available pertains to the racemic mixture of carbocisteine or the L-cysteine derivative ((R)-Carbocisteine). Direct comparative data for the (R)- and (S)-enantiomers is scarce.

Table 1: Mucolytic and Anti-inflammatory Activity of Carbocisteine

| Compound/Activity | Method | Model | Results | Reference(s) |

| This compound | ||||

| Inhibition of MUC5AC mRNA expression | Real-time RT-PCR | SO2-exposed rats | Dose-dependent inhibition | [6] |

| Reduction of MUC5AC protein | ELISA | SO2-exposed rats | 250 mg/kg x2/day showed significant reduction | [6] |

| Inhibition of TNF-α-induced mucus viscosity | Viscometry | MUC5AC fusion protein | Inhibited increase in viscosity | [7] |

| L-Carbocisteine ((R)-Carbocisteine) | ||||

| Reduction of HNE-induced MUC5AC mRNA | Real-time RT-PCR | NCI-H292 cells | Significant reduction | [8] |

| Reduction of HNE-induced MUC5AC protein | ELISA | NCI-H292 cells | Significant reduction | [8] |

| Inhibition of rhinovirus-induced NF-κB activation | EMSA | Human tracheal epithelial cells | Reduced activation | [9] |

Table 2: Antioxidant Activity of Carbocisteine

| Compound/Activity | Method | Model | Results | Reference(s) |

| This compound | ||||

| Scavenging of H₂O₂, HOCl, OH•, ONOO⁻ | Cell-free assays | N/A | Demonstrated scavenger effects | [4][10] |

| Inhibition of ROS generation | Cellular assays | Rat neutrophils, NCI-H292 cells | Inhibited ROS generation and intracellular oxidative stress | [10] |

| Carbocisteine Lysine (B10760008) Salt (CLS) | ||||

| DNA damage reduction | Fluorometric analysis of DNA unwinding (FADU) | COPD patient bronchoalveolar lavage (BAL) | Reduced DNA damage at concentrations as low as 2.5 mM | [5] |

| Xanthine (B1682287) oxidase inhibition | SDS-PAGE | Human lung endothelial cells | Decreased xanthine oxidase activity at 0.16 mM | [5] |

Experimental Protocols

Mucin Protein Expression Assay (ELISA)

This protocol is adapted for the quantification of MUC5AC protein in cell culture supernatants.

Materials:

-

96-well ELISA plates

-

Capture antibody (anti-MUC5AC)

-

Detection antibody (biotinylated anti-MUC5AC)

-

Streptavidin-HRP

-

TMB substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Wash buffer (PBS with 0.05% Tween 20)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Cell culture supernatants (samples)

-

Recombinant MUC5AC standard

Procedure:

-

Coat a 96-well plate with the capture antibody overnight at 4°C.[10]

-

Wash the plate three times with wash buffer.

-

Block the plate with blocking buffer for 1-2 hours at room temperature.[10]

-

Wash the plate three times with wash buffer.

-

Add 100 µL of standards and samples to the wells and incubate for 2 hours at room temperature.[6]

-

Wash the plate three times with wash buffer.

-

Add 100 µL of the detection antibody to each well and incubate for 1 hour at room temperature.

-

Wash the plate three times with wash buffer.

-

Add 100 µL of Streptavidin-HRP to each well and incubate for 30 minutes at room temperature in the dark.

-

Wash the plate five times with wash buffer.

-

Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.

-

Add 100 µL of stop solution to each well.

-

Read the absorbance at 450 nm using a microplate reader.[6]

-

Generate a standard curve to determine the concentration of MUC5AC in the samples.

NF-κB Activation Assay (Translocation)

This protocol describes an immunofluorescence-based method to assess the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

Materials:

-

Cells cultured on glass coverslips or in imaging plates

-

Stimulant (e.g., TNF-α, LPS)

-

(R)- or (S)-Carbocisteine

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody (anti-NF-κB p65)

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI, Hoechst)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips or imaging plates and allow them to adhere overnight.

-

Pre-treat the cells with desired concentrations of (R)- or (S)-Carbocisteine for a specified time.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α) for the appropriate duration (e.g., 30-60 minutes).[11]

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.[12]

-

Wash the cells three times with PBS.

-

Block the cells with blocking buffer for 1 hour at room temperature.[12]

-

Incubate the cells with the primary antibody against NF-κB p65 overnight at 4°C.[12]

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody and a nuclear counterstain for 1 hour at room temperature in the dark.[11]

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides with mounting medium.

-

Visualize the cells using a fluorescence microscope and quantify the nuclear translocation of p65.

Antioxidant Capacity Assay (DPPH Radical Scavenging)

This protocol provides a method for assessing the free radical scavenging activity of carbocisteine stereoisomers.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (B129727) or ethanol

-

(R)- and (S)-Carbocisteine solutions at various concentrations

-

Positive control (e.g., Ascorbic acid, Trolox)

-

Methanol or ethanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol or ethanol.

-

Prepare serial dilutions of the carbocisteine stereoisomers and the positive control.[13]

-

In a 96-well plate, add 100 µL of the sample or standard solutions to respective wells.

-

Add 100 µL of the DPPH solution to each well.[13]

-

Incubate the plate in the dark at room temperature for 30 minutes.[13]

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Signaling Pathways

Carbocisteine has been shown to modulate several key signaling pathways involved in inflammation and oxidative stress. The primary pathways identified are the NF-κB and Nrf2 pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses.[14] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[15] Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and induce the expression of inflammatory genes.[15][16] Carbocisteine has been shown to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines.[9][17]

References

- 1. Carbocisteine as a Modulator of Nrf2/HO-1 and NFκB Interplay in Rats: New Inspiration for the Revival of an Old Drug for Treating Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Clinical Efficacy of Carbocysteine in COPD: Beyond the Mucolytic Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbocisteine can scavenge reactive oxygen species in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antioxidant activity of carbocysteine lysine salt monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cloud-clone.com [cloud-clone.com]

- 7. Carbocisteine normalizes the viscous property of mucus through regulation of fucosylated and sialylated sugar chain on airway mucins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. L-carbocisteine reduces neutrophil elastase-induced mucin production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. publications.ersnet.org [publications.ersnet.org]

- 10. Studying Mucin Secretion from Human Bronchial Epithelial Cell Primary Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 16. researchgate.net [researchgate.net]

- 17. Carbocisteine as a Modulator of Nrf2/HO-1 and NFκB Interplay in Rats: New Inspiration for the Revival of an Old Drug for Treating Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Metabolism of (RS)-Carbocisteine: A Technical Guide

(RS)-Carbocisteine, a mucolytic agent widely used in the management of respiratory disorders characterized by excessive or viscous mucus, undergoes complex pharmacokinetic and metabolic processes following oral administration. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, intended for researchers, scientists, and professionals in drug development.

Pharmacokinetic Profile

This compound is rapidly absorbed from the gastrointestinal tract, with peak plasma concentrations generally observed between 1 and 2 hours post-administration[1][2]. However, its oral bioavailability is low, estimated to be less than 10% of the administered dose, which is attributed to significant first-pass metabolism in the liver[3]. The plasma half-life of carbocisteine is relatively short, typically ranging from 1.33 to 2 hours[1][2].

Key Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound reported in various studies involving healthy human volunteers.

| Dose | Formulation | No. of Subjects | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t½ (h) | Reference |

| 750 mg | Capsules | 18 | 8.2 ± 2.1 | 3.0 ± 0.8 | 35.1 ± 7.4 (AUC₀-₁₂) | 1.33 | [2] |

| 750 mg | Capsules | 10 | 7.9 ± 1.8 | 2.0 ± 0.5 | 33.4 ± 8.1 (AUC₀-∞) | - | [4] |

| 750 mg | Granulate | 10 | 8.5 ± 2.0 | 1.8 ± 0.4 | 34.2 ± 7.9 (AUC₀-∞) | - | [4] |

| 1000 mg | Tablets | 20 | 5.6 ± 1.4 | 2.2 ± 0.8 | 20.1 ± 4.3 (AUC₀-t) | 1.5 ± 0.1 | [5] |

| 1500 mg | Not Specified | - | 10.8 - 13.9 | 1.0 - 2.0 | - | - | [1] |

| 2250 mg/day (multiple doses) | Capsules | - | 1.29 - 5.22 | - | - | - | [6] |

Note: Values are presented as mean ± standard deviation where available. AUC values are specified as AUC from time zero to the last measurable concentration (AUC₀-t), to 12 hours (AUC₀-₁₂), or to infinity (AUC₀-∞).

Distribution

Carbocisteine penetrates effectively into lung tissue and bronchial secretions, which is crucial for its mucolytic activity at the site of action[1][7]. The apparent volume of distribution has been estimated to be approximately 60 to 105 liters, suggesting distribution into tissues beyond the plasma volume[8][9].

Excretion

The primary route of elimination for carbocisteine and its metabolites is via the kidneys. A significant portion of the administered dose, ranging from 30% to 60%, is excreted unchanged in the urine[1][7]. The remainder is eliminated as various metabolites.

The table below details the urinary excretion of this compound and its major metabolites as a percentage of the administered dose over 24 hours.

| Compound | Mean % of Dose Excreted in Urine (24h) | Reference |

| This compound | 19.8 | [10] |

| Thiodiglycolic acid (TDGA) | 19.8 | [10] |

| Thiodiglycolic acid sulfoxide (B87167) (TDGA-SO) | 13.3 | [10] |

| (3-Carboxymethylthio)lactic acid | 2.1 (over 8h) | [10] |

Metabolism of this compound

The metabolism of this compound is extensive and exhibits significant inter-individual variability, which may be attributed to genetic polymorphisms in metabolic enzymes[1][7]. The primary metabolic pathways include sulfoxidation, decarboxylation, and acetylation[1][7].

Key Metabolic Pathways and Metabolites

-

Sulfoxidation: This was once considered the main metabolic route, but recent studies suggest its role may be less significant than previously thought. The sulfoxide metabolites are pharmacologically inactive[1].

-

Decarboxylation: This pathway leads to the formation of various metabolites.

-

Acetylation: N-acetylation of the primary amino group is another metabolic route.

-

Formation of Thiodiglycolic Acid: A major metabolic pathway involves the conversion of carbocisteine to thiodiglycolic acid (TDGA) and its subsequent sulfoxide (TDGA-SO)[10].

-

Novel Metabolite: A novel urinary metabolite, S-(carboxymethylthio)-L-cysteine (CMTC), has also been identified[7].

The enzymes implicated in carbocisteine metabolism include cysteine dioxygenase and phenylalanine 4-hydroxylase[4][7].

The following diagram illustrates the proposed metabolic pathways of this compound.

Experimental Protocols

Quantification of Carbocisteine in Human Plasma by LC-MS/MS

A common and sensitive method for the quantification of carbocisteine in biological matrices is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

Sample Preparation:

-

To 200 µL of human plasma, add an internal standard (e.g., a stable isotope-labeled carbocisteine or a structurally similar compound)[1][11].

-

Precipitate proteins by adding a solvent such as methanol (B129727) or perchloric acid[12].

-

Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis[12].

Chromatographic Conditions:

-

HPLC System: A standard HPLC system with a binary pump and autosampler.

-

Column: A reverse-phase C18 column is commonly used (e.g., Hypurity C18, 50 mm x 2.1 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile)[11].

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min[11].

-

Injection Volume: 5-20 µL.

Mass Spectrometric Conditions:

-

Ionization: Electrospray Ionization (ESI) in positive or negative ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring a specific precursor-to-product ion transition for carbocisteine and the internal standard. For example, a transition of m/z 180 -> 88 for carbocisteine has been reported[12].

The following diagram outlines the typical workflow for a bioanalytical method using HPLC-MS/MS.

Bioequivalence Study Protocol Example

The following provides a general protocol for a bioequivalence study of two this compound formulations, based on common study designs found in the literature[4][7].

Study Design:

-

A randomized, two-period, two-sequence, crossover design is typically employed[4][7].

-

A washout period of at least one week is maintained between the two periods to ensure complete elimination of the drug from the previous phase[7].

Study Population:

-

Healthy adult male and/or female volunteers are recruited. Demographics such as age, weight, and height are recorded[7]. For example, a study might include subjects with a mean age of 25 years (range 20-35), mean weight of 65 kg (range 55-75), and mean height of 175 cm (range 165-185)[7].

-

Subjects undergo a medical screening to ensure they are in good health.

Drug Administration:

-

A single oral dose of the test and reference formulations of this compound is administered to fasting subjects with a standardized volume of water[7].

Sample Collection:

-

Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) at predose (0 hours) and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours)[7].

-

Plasma is separated by centrifugation and stored frozen (e.g., at -20°C or -80°C) until analysis.

Pharmacokinetic Analysis:

-

Plasma concentrations of carbocisteine are determined using a validated bioanalytical method (e.g., HPLC-MS/MS).

-

Pharmacokinetic parameters including Cmax, Tmax, and AUC are calculated for each subject for both formulations.

-

Statistical analysis (e.g., analysis of variance - ANOVA) is performed on the log-transformed Cmax and AUC data to determine if the 90% confidence intervals for the ratio of the geometric means of the test and reference products fall within the regulatory acceptance range (typically 80-125%).

The logical flow of a typical bioequivalence study is depicted in the diagram below.

References

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 3. [The bioavailability and pharmacokinetics of two carbocysteine preparations after single and multiple dosing] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ingentaconnect.com [ingentaconnect.com]

- 7. mhraproducts4853.blob.core.windows.net [mhraproducts4853.blob.core.windows.net]

- 8. Identification of thiodiglycolic acid, thiodiglycolic acid sulfoxide, and (3-carboxymethylthio)lactic acid as major human biotransformation products of S-carboxymethyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bioanalytical Method for Carbocisteine in Human Plasma by Using LC-MS/MS: A Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. High-throughput determination of carbocysteine in human plasma by liquid chromatography/tandem mass spectrometry: application to a bioequivalence study of two formulations in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jarcet.com [jarcet.com]

(RS)-Carbocisteine: A Technical Whitepaper on its Effects on Mucin Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(RS)-Carbocisteine, a mucolytic agent with a long history of clinical use in respiratory disorders, has demonstrated significant effects on the expression of mucin genes, particularly MUC5AC and MUC5B, the primary gel-forming mucins in the airway. This technical guide provides an in-depth analysis of the current scientific evidence, detailing the quantitative effects of this compound on mucin gene expression, the underlying signaling pathways, and the experimental methodologies used to elucidate these effects. The information presented herein is intended to support further research and drug development efforts in the field of respiratory diseases characterized by mucus hypersecretion.

Introduction

Mucus hypersecretion is a hallmark of chronic airway diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma. This overproduction of mucus, primarily driven by the increased expression of mucin genes like MUC5AC and MUC5B, contributes to airway obstruction, recurrent infections, and a decline in lung function. This compound, a derivative of the amino acid cysteine, has been shown to modulate the viscoelastic properties of mucus. Beyond its mucolytic activity, emerging evidence reveals its role as a regulator of mucin gene expression at the transcriptional level. This whitepaper consolidates the key findings from in vivo and in vitro studies to provide a comprehensive technical overview of this compound's impact on mucin gene regulation.

Quantitative Effects on Mucin Gene Expression

This compound has been shown to effectively downregulate the expression of key mucin genes in various preclinical models. The following tables summarize the quantitative data from pivotal studies.

Table 1: In Vivo Effects of this compound on Mucin Gene and Protein Expression

| Model | Treatment | Mucin Target | Effect | P-value | Reference |

| COPD Mouse Model | High-dose carbocisteine (225 mg/kg/d) for 12 weeks | Muc5b protein | Significantly decreased overproduction | P<0.01 | [1][2] |

| COPD Mouse Model | High-dose carbocisteine (225 mg/kg/d) for 12 weeks | Muc5ac protein | Significantly decreased overproduction | P<0.001 | [1][2] |

| COPD Mouse Model | High-dose carbocisteine (225 mg/kg/d) for 12 weeks | Muc5b/Muc5ac protein ratio | Restored towards normal levels | P<0.001 | [1][2] |

| COPD Mouse Model | High-dose carbocisteine (225 mg/kg/d) for 12 weeks | Muc5b mRNA | Significantly attenuated gene expression | P<0.01 | [1] |

| SO2-exposed Rats | Carbocisteine (250 mg/kg x2/day) for 25 days | Muc5ac mRNA | Inhibited increased expression | Not specified | [3] |

| SO2-exposed Rats | Carbocisteine (250 mg/kg x2/day) for 25 days | Muc5ac protein | Inhibited increased expression | Not specified | [3] |

Table 2: In Vitro Effects of this compound on Mucin-Related Gene Expression

| Cell Line | Inducer | Treatment | Target | Effect | Reference |

| NCI-H292 | Human Neutrophil Elastase (HNE) | L-carbocisteine | MUC5AC mRNA & protein | Reduced HNE-induced expression | [4][5] |

| NCI-H292 | Tumor Necrosis Factor-α (TNF-α) | 100 µg/ml carbocisteine | Glycosyltransferase mRNAs (hST3GallV, FUT3, C2/4GnT) | Inhibited TNF-α-induced expression | [6] |

| NCI-H292 | Tumor Necrosis Factor-α (TNF-α) | 100 µg/ml carbocisteine | Sialyl-Lewis x epitopes | Inhibited TNF-α-induced expression | [6] |

Signaling Pathways Modulated by this compound

This compound exerts its regulatory effects on mucin gene expression by modulating several key intracellular signaling pathways that are activated by inflammatory stimuli.

Inhibition of NF-κB and MAPK/ERK1/2 Pathways

Inflammatory mediators, such as Tumor Necrosis Factor-α (TNF-α), are potent inducers of MUC5AC expression. This induction is largely mediated through the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK1/2) signaling pathways. Studies have shown that this compound can suppress the phosphorylation of NF-κB p65 and ERK1/2, thereby inhibiting the downstream cascade that leads to increased mucin gene transcription.[7]

Regulation of Glycosyltransferase Activity via the PI-PLC Pathway

The viscosity and properties of mucus are determined by the glycosylation patterns of mucin proteins. This compound has been shown to normalize the balance of sialomucins and fucomucins. This is achieved, in part, by inhibiting the expression of key glycosyltransferases. Research indicates that carbocisteine can inhibit the Phosphatidylinositol-specific Phospholipase C (PI-PLC) signaling pathway, which in turn downregulates the expression of glycosyltransferase mRNAs, leading to a reduction in the synthesis of sialyl-Lewis x epitopes on mucins.[6]

References

- 1. Carbocisteine inhibits the expression of Muc5b in COPD mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbocisteine inhibits the expression of Muc5b in COPD mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of carbocisteine on altered activities of glycosidase and glycosyltransferase and expression of Muc5ac in SO2-exposed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. L-carbocisteine reduces neutrophil elastase-induced mucin production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mucolytic and Antioxidant Properties of Carbocysteine as a Strategy in COVID-19 Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of carbocisteine on sialyl-Lewis x expression in an airway carcinoma cell line stimulated with tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

In-vitro Antioxidant Properties of (RS)-Carbocisteine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(RS)-Carbocisteine, a mucolytic agent widely prescribed for respiratory disorders, has demonstrated significant antioxidant properties in various in-vitro studies. This technical guide provides a comprehensive overview of the current scientific literature on the in-vitro antioxidant activities of this compound, also known as S-Carboxymethyl-L-cysteine. It details the compound's ability to scavenge a variety of reactive oxygen species (ROS), its influence on cellular antioxidant defense mechanisms, and its potential to inhibit lipid peroxidation. While direct quantitative data from standardized antioxidant assays such as DPPH, ABTS, and FRAP for this compound are not extensively available in peer-reviewed literature, this guide furnishes detailed experimental protocols for these key assays to facilitate further research. To provide a quantitative context, data for the structurally related antioxidant N-acetylcysteine (NAC) is included for comparative purposes. This guide also features visualizations of relevant signaling pathways and experimental workflows to enhance understanding of the mechanisms underlying Carbocisteine's antioxidant effects.

Introduction

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including chronic obstructive pulmonary disease (COPD), cardiovascular diseases, and neurodegenerative disorders.[1][2] this compound is a mucolytic drug that also exhibits antioxidant and anti-inflammatory activities.[2] Its antioxidant properties are attributed to its ability to directly scavenge free radicals and to modulate cellular antioxidant pathways.[3][4] This guide synthesizes the available in-vitro evidence of Carbocisteine's antioxidant capabilities, providing a valuable resource for researchers and professionals in drug development.

In-vitro Antioxidant Activities of this compound

This compound has been shown to possess a broad spectrum of antioxidant activities in cell-free and cell-based in-vitro models. Its primary antioxidant mechanisms include direct scavenging of ROS and modulation of endogenous antioxidant systems.

Direct Radical Scavenging Activity

Studies have demonstrated that Carbocisteine can directly scavenge various physiologically relevant ROS.[5] This direct interaction with free radicals helps to mitigate their damaging effects on cellular components.

Table 1: Summary of In-vitro Radical Scavenging Activities of this compound

| Reactive Species Scavenged | Assay System | Observed Effect | Citation |

| Hydrogen Peroxide (H₂O₂) | Cell-free | Scavenging effect demonstrated. | [5] |

| Hypochlorous Acid (HOCl) | Cell-free | Scavenging effect demonstrated. | [5] |

| Hydroxyl Radical (•OH) | Cell-free | Scavenging effect demonstrated. | [5] |

| Peroxynitrite (ONOO⁻) | Cell-free | Scavenging effect demonstrated. | [5] |

| Superoxide Anion (O₂⁻) | In vitro studies suggest activity. | The sulfide (B99878) metabolite is considered the active species in scavenging. | [3] |

Standardized Antioxidant Capacity Assays: A Data Gap

To provide a benchmark for future studies, Table 2 presents available quantitative data for the well-characterized antioxidant, N-acetylcysteine (NAC).

Table 2: In-vitro Antioxidant Capacity of N-acetylcysteine (NAC) (for comparative purposes)

| Assay | IC50 / Activity | Citation |

| DPPH Radical Scavenging | NACA (a derivative) showed higher scavenging ability than NAC. | [7] |

| ABTS Radical Scavenging | - | - |

| Ferric Reducing Antioxidant Power (FRAP) | Showed a tendency toward higher values after administration. | [8] |

| Hydrogen Peroxide Scavenging | NACA had greater capacity at the highest concentration, while NAC was better at lower concentrations. | [7] |

Note: This data is for N-acetylcysteine and not this compound. It is provided here as a reference for a related thiol-containing antioxidant.

Cellular Antioxidant Effects

Beyond direct radical scavenging, Carbocisteine exerts its antioxidant effects by influencing cellular processes.

-

Modulation of Glutathione (GSH) Levels: While the direct impact on GSH synthesis is a key mechanism for NAC, the role of Carbocisteine in this area is less defined. However, its antioxidant activity is believed to support the overall cellular redox balance.

-

Anti-inflammatory Effects: Carbocisteine has been shown to reduce the production of pro-inflammatory cytokines like IL-6 and IL-8, which are often linked to oxidative stress.[2]

Inhibition of Lipid Peroxidation

Lipid peroxidation is a key process in cellular injury mediated by oxidative stress. While direct IC50 values for Carbocisteine in lipid peroxidation inhibition assays are not widely reported, its ability to scavenge initiating radicals suggests a protective role.

Experimental Protocols

Detailed methodologies for the key in-vitro antioxidant assays are provided below to facilitate further research on this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.

-

Reagents:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (typically 0.1 mM in methanol (B129727) or ethanol).

-

This compound stock solution and serial dilutions.

-

Positive control (e.g., Ascorbic acid, Trolox).

-

Methanol or ethanol (B145695).

-

-

Procedure:

-

Prepare a working solution of DPPH in methanol or ethanol.

-

In a 96-well plate or test tubes, add a specific volume of the Carbocisteine solution at different concentrations.

-

Add the DPPH solution to each well/tube.

-

Include a control (DPPH solution with solvent) and a blank (solvent only).

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at approximately 517 nm using a spectrophotometer.

-

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation.

-

Reagents:

-

ABTS solution (e.g., 7 mM).

-

Potassium persulfate solution (e.g., 2.45 mM).

-

This compound stock solution and serial dilutions.

-

Positive control (e.g., Trolox).

-

Phosphate buffered saline (PBS) or ethanol.

-

-

Procedure:

-

Generate the ABTS radical cation (ABTS•+) by mixing ABTS solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

-

Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of ~0.7 at 734 nm.

-

Add the Carbocisteine solution at different concentrations to the diluted ABTS•+ solution.

-

Include a control (ABTS•+ solution with solvent).

-

After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH, which forms a colored complex.

-

Reagents:

-

FRAP reagent: a mixture of acetate (B1210297) buffer (pH 3.6), 2,4,6-tripyridyl-s-triazine (TPTZ) solution in HCl, and FeCl₃·6H₂O solution.

-

This compound stock solution and serial dilutions.

-

Positive control (e.g., FeSO₄·7H₂O, Ascorbic acid).

-

-

Procedure:

-

Prepare the FRAP reagent fresh.

-

Warm the FRAP reagent to 37°C.

-

Add the Carbocisteine solution at different concentrations to the FRAP reagent.

-

Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).

-

Measure the absorbance of the colored product at approximately 593 nm.

-

-

Calculation: The antioxidant capacity is determined from a standard curve of a known ferrous iron concentration and is expressed as FRAP value (in µM Fe(II)).

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key concepts related to the in-vitro antioxidant properties of this compound.

Caption: Workflow for the DPPH Radical Scavenging Assay.

Caption: Direct Scavenging of Reactive Oxygen Species by this compound.

Conclusion

The available in-vitro evidence strongly supports the role of this compound as an effective antioxidant agent. Its ability to directly scavenge a range of harmful reactive oxygen species and potentially modulate cellular antioxidant defenses highlights its therapeutic potential beyond its mucolytic function. However, a notable gap exists in the literature regarding quantitative data from standardized antioxidant assays like DPPH, ABTS, and FRAP. The detailed protocols and comparative data provided in this guide are intended to encourage and facilitate further research to quantify the antioxidant capacity of this compound using these established methods. Such studies will be invaluable for a more complete understanding of its antioxidant profile and for the development of novel therapeutic strategies targeting oxidative stress-related diseases.

References

- 1. Mucolytic and Antioxidant Properties of Carbocysteine as a Strategy in COVID-19 Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. S-Carboxymethyl Cysteine Protects against Oxidative Stress and Mitochondrial Impairment in a Parkinson’s Disease In Vitro Model | MDPI [mdpi.com]

- 4. publications.ersnet.org [publications.ersnet.org]

- 5. Carbocisteine can scavenge reactive oxygen species in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US20120328720A1 - Iridoid Based Formulations - Google Patents [patents.google.com]

- 7. Antioxidant and free radical scavenging properties of N-acetylcysteine amide (NACA) and comparison with N-acetylcysteine (NAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of treatment with N-acetylcysteine on non-enzymatic antioxidant reserves and lipid peroxidation in workers exposed to lead - PubMed [pubmed.ncbi.nlm.nih.gov]

(RS)-Carbocisteine: A Multifaceted Modulator of Airway Inflammation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(RS)-Carbocisteine, a mucolytic agent with a well-established clinical profile, is gaining increasing recognition for its significant anti-inflammatory and antioxidant properties in the context of respiratory diseases. Beyond its ability to modulate the viscoelastic properties of mucus, carbocisteine actively intervenes in the complex signaling cascades that drive airway inflammation. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-inflammatory effects of this compound, with a focus on its role in modulating key signaling pathways, reducing pro-inflammatory mediators, and mitigating oxidative stress. Detailed experimental protocols from seminal studies are provided, alongside a quantitative summary of its effects and visual representations of its mechanisms of action to support further research and drug development efforts in respiratory medicine.

Introduction

Chronic airway inflammation is a hallmark of prevalent respiratory conditions such as Chronic Obstructive Pulmonary Disease (COPD) and asthma. This persistent inflammation, often triggered by stimuli like cigarette smoke, pathogens, and environmental pollutants, leads to mucus hypersecretion, airway remodeling, and progressive decline in lung function. While traditionally known for its mucolytic effects that facilitate mucus clearance, this compound (S-carboxymethylcysteine) has demonstrated a broader therapeutic potential by directly targeting the inflammatory processes.[1][2][3] Its efficacy in reducing the frequency of exacerbations in COPD patients is thought to be closely linked to these anti-inflammatory and antioxidant activities.[1][2][4] This document synthesizes the current understanding of carbocisteine's role in airway inflammation, providing a technical resource for the scientific community.

Mechanism of Action in Airway Inflammation

This compound exerts its anti-inflammatory effects through a multi-pronged approach, influencing key signaling pathways, reducing the expression and release of pro-inflammatory cytokines and chemokines, and counteracting oxidative stress.

Modulation of Intracellular Signaling Pathways

Carbocisteine has been shown to significantly interfere with pro-inflammatory signaling cascades within airway epithelial cells and immune cells.

-

Inhibition of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[5] Carbocisteine has been demonstrated to inhibit the activation of NF-κB.[4][5] This includes preventing the phosphorylation and subsequent nuclear translocation of the p65 subunit of NF-κB.[4][6] By inhibiting NF-κB, carbocisteine effectively downregulates the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[5][7]

-

Suppression of the MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK1/2, are also crucial in the inflammatory response.[5] Studies have shown that carbocisteine can suppress the phosphorylation of ERK1/2 MAPK, another key step in the transduction of inflammatory signals.[4][6] However, it appears to have no significant effect on the p38 MAPK and JNK signaling pathways.[4]

-

Activation of the Nrf2 Pathway: Carbocisteine has been shown to induce the nuclear translocation of NF-E2–related factor (Nrf2) in macrophages.[8] The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress, and its activation leads to the expression of antioxidant genes.[8] This action contributes to carbocisteine's antioxidant effects and subsequent reduction in inflammation.[8]

Reduction of Pro-inflammatory Mediators

A direct consequence of carbocisteine's influence on signaling pathways is the decreased production of a wide array of pro-inflammatory molecules. In vitro and in vivo studies have consistently shown that carbocisteine reduces the release and mRNA expression of:

-

Cytokines: Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-α (TNF-α).[4][5][9]

-

Chemokines: Monocyte Chemoattractant Protein-1 (MCP-1) and Macrophage Inflammatory Protein-1β (MIP-1β).[4]

This broad-spectrum inhibition of inflammatory mediators contributes to the reduction of inflammatory cell infiltration and overall inflammation in the airways.[10][11]

Antioxidant Effects

Oxidative stress is a key driver of airway inflammation.[5] Carbocisteine demonstrates significant antioxidant properties by directly scavenging reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂), hypochlorous acid (HOCl), hydroxyl radicals (OH*), and peroxynitrite (ONOO⁻).[9] It also reduces intracellular oxidative stress induced by external stimuli like cigarette smoke extract.[12] This antioxidant activity is crucial for its anti-inflammatory effects, as ROS can activate pro-inflammatory signaling pathways like NF-κB.[5]

Effects on Mucin Production and Bacterial Adhesion

While its primary mucolytic action involves restoring the balance of sialomucins and fucomucins[13], carbocisteine also influences mucin gene expression. It has been shown to inhibit the expression of MUC5AC and MUC5B, two major mucins implicated in the pathogenesis of COPD.[14][15][16] Furthermore, carbocisteine can inhibit the adhesion of bacteria, such as Streptococcus pneumoniae, to pharyngeal epithelial cells, which may help in preventing bacterial infections that can exacerbate airway inflammation.[5]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound as reported in various experimental studies.

Table 1: In Vitro Effects of Carbocisteine on Inflammatory Markers

| Cell Line | Stimulant | Carbocisteine Concentration | Measured Parameter | Result | Reference(s) |

| A549 | TNF-α (10 ng/mL) | 10, 100, 1000 µmol/L | IL-6 and IL-8 release | Dose-dependent suppression | [4][6] |

| A549 | TNF-α (10 ng/mL) | 10, 100, 1000 µmol/L | IL-6, IL-8, TNF-α, MCP-1, MIP-1β mRNA | Dose-dependent suppression | [4][6] |

| A549 | H₂O₂ | Not specified | IL-6, IL-8, TNF-α, IP-10, MIP-1β mRNA | Dose-dependent decrease | [17] |

| NCI-H292 | IL-1β | Not specified | IL-8 and IL-6 release | Inhibition | [9] |

| 16-HBE | Cigarette Smoke Extract | 10⁻⁴ M | Intracellular ROS production | Significant reduction | [12] |

| RPMI 2650 | Cigarette Smoke Extract | 10⁻⁴ M | Intracellular ROS production | Significant reduction | [12] |

| Human Tracheal Epithelial Cells | Rhinovirus 14 | Not specified | IL-6 and IL-8 release | Reduction | [7] |

| Human Tracheal Epithelial Cells | Respiratory Syncytial Virus | Not specified | IL-1β, IL-6, IL-8 production | Reduction | [5] |

Table 2: In Vivo Effects of Carbocisteine on Airway Inflammation

| Animal Model | Condition | Carbocisteine Dosage | Measured Parameter | Result | Reference(s) |

| Rats | SO₂ exposure | 125 and 250 mg/kg (twice daily) | Inflammatory cells in BALF | Reduction | [10][11] |

| Rats | SO₂ exposure | 125 and 250 mg/kg (twice daily) | Elastase activity in BALF | Reduction | [10][11] |

| Mice | COPD model (LPS + Cigarette Smoke) | 225 mg/kg/day | Muc5b and Muc5ac overproduction | Significant decrease | [15][16] |

| Mice | COPD model (LPS + Cigarette Smoke) | 225 mg/kg/day | IL-6 and KC in BALF | Significant decrease | [18] |

| Mice | Asthma model (OVA) | 10 mg/kg | TGF-β1 levels in BALF | Significant decrease | [19] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to assess the anti-inflammatory effects of this compound.

In Vitro Cell Culture and Treatment

-

Cell Lines:

-

A549 cells (Human alveolar adenocarcinoma): A widely used model for type II alveolar epithelial cells.[4][6][17]

-

NCI-H292 cells (Human mucoepidermoid pulmonary carcinoma): Often used to study mucin production and airway inflammation.[9]

-

16-HBE cells (Human bronchial epithelial): A model for bronchial epithelium.[12]

-

RPMI 2650 cells (Human nasal epithelial): A model for nasal epithelium.[12]

-

Primary Human Tracheal Epithelial Cells: Used for studying viral infections and inflammatory responses.[7][20]

-

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Treatment Protocol:

-

Cells are seeded in multi-well plates and allowed to adhere.

-

For pre-treatment studies, cells are incubated with varying concentrations of carbocisteine (e.g., 10, 100, 1000 µmol/L) for a specified period (e.g., 24 hours).[4][6]

-

Inflammatory stimulus (e.g., TNF-α at 10 ng/mL, H₂O₂, cigarette smoke extract, or viral infection) is then added to the culture medium.[4][6][7][12]

-

For post-treatment studies, the inflammatory stimulus is added first, followed by the addition of carbocisteine.[4][6]

-

After a defined incubation period, cell supernatants and cell lysates are collected for analysis.

-

In Vivo Animal Models

-

Animal Models:

-

Induction of Airway Inflammation:

-

Carbocisteine Administration: Carbocisteine is typically administered via gavage at specified doses (e.g., 112.5 and 225 mg/kg/day).[15][16]

-

Sample Collection: At the end of the experimental period, bronchoalveolar lavage fluid (BALF) and lung tissues are collected for analysis.[10][11][15][16]

Analytical Methods

-

Enzyme-Linked Immunosorbent Assay (ELISA): Used to quantify the concentration of cytokines (e.g., IL-6, IL-8) and other proteins in cell culture supernatants and BALF.[4][6][14]

-

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR): Employed to measure the mRNA expression levels of inflammatory genes (e.g., IL-6, IL-8, TNF-α, MUC5AC) in cell lysates and lung tissues.[4][6][14]

-

Western Blotting: Used to detect and quantify the protein levels and phosphorylation status of signaling molecules such as NF-κB p65 and ERK1/2 in cell lysates.[4][6]

-

Immunofluorescence Assay: Utilized to visualize the subcellular localization of proteins, such as the nuclear translocation of NF-κB p65.[4][17]

-

Luciferase Reporter Gene Assay: Employed to measure the transcriptional activity of NF-κB.[4][6]

-

Histology: Techniques like Alcian blue/periodic acid-Schiff (AB-PAS) and Masson's staining are used on lung tissue sections to assess goblet cell metaplasia, mucus production, and collagen deposition.[19][21]

Signaling Pathways and Experimental Workflow Visualization

The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its in vitro evaluation.

Caption: Carbocisteine's inhibition of MAPK and NF-κB pathways.

Caption: Workflow for in vitro evaluation of carbocisteine.

Conclusion and Future Directions

This compound has emerged as a therapeutic agent with a dual role in managing chronic airway diseases, acting as both a mucoregulator and a potent anti-inflammatory agent. Its ability to inhibit key pro-inflammatory signaling pathways, such as NF-κB and ERK1/2 MAPK, and to exert antioxidant effects, provides a strong molecular basis for its clinical efficacy, particularly in reducing exacerbations in COPD. The comprehensive data from in vitro and in vivo studies underscore its potential to modulate the inflammatory environment of the airways.

Future research should focus on further elucidating the precise molecular targets of carbocisteine and exploring its potential in other inflammatory airway diseases. Investigating its long-term effects on airway remodeling and its synergistic potential with other anti-inflammatory drugs, such as corticosteroids, could open new avenues for the treatment of chronic respiratory conditions. The detailed methodologies and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in their quest for more effective therapies for airway inflammation.

References

- 1. Carbocysteine: clinical experience and new perspectives in the treatment of chronic inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical Efficacy of Carbocysteine in COPD: Beyond the Mucolytic Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. publications.ersnet.org [publications.ersnet.org]

- 8. atsjournals.org [atsjournals.org]

- 9. Carbocisteine can scavenge reactive oxygen species in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Effects of carbocisteine on airway inflammation and related events in SO2-exposed rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Effects of carbocisteine on airway inflammation and related events in SO2-exposed rats]. (2001) | Y Ishibashi | 20 Citations [scispace.com]

- 12. publications.ersnet.org [publications.ersnet.org]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Effects of carbocisteine on altered activities of glycosidase and glycosyltransferase and expression of Muc5ac in SO2-exposed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Carbocisteine inhibits the expression of Muc5b in COPD mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Carbocisteine attenuates hydrogen peroxide-induced inflammatory injury in A549 cells via NF-κB and ERK1/2 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Carbocistein improves airway remodeling in asthmatic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. l-carbocisteine inhibits respiratory syncytial virus infection in human tracheal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

(RS)-Carbocisteine: A Technical Whitepaper on its Discovery, Mechanism, and Clinical Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

(RS)-Carbocisteine, a mucolytic agent with a rich history spanning over seven decades, continues to be a subject of significant scientific interest. First described in 1951 and introduced into medical practice in 1960, its primary application is in the management of respiratory disorders characterized by excessive or viscous mucus.[1] This technical guide provides an in-depth exploration of the discovery, synthesis, multifaceted mechanism of action, pharmacokinetic profile, and clinical efficacy of this compound. Beyond its well-established mucoregulatory effects, this document delves into its more recently elucidated anti-inflammatory and antioxidant properties, mediated through complex signaling pathways. Detailed experimental protocols for its synthesis and key mechanistic assays are provided, alongside a comprehensive compilation of quantitative data to serve as a valuable resource for researchers and drug development professionals.

Discovery and History

The journey of this compound, chemically known as S-Carboxymethyl-L-cysteine, began in the mid-20th century. It was first described in the scientific literature in 1951, and its therapeutic potential was realized with its introduction into medical use in 1960.[1] The development of carbocisteine was part of a broader effort in respiratory pharmacology to identify agents that could effectively manage the problematic mucus hypersecretion seen in chronic respiratory diseases.[2][3][4] Unlike N-acetylcysteine, another prominent mucolytic, carbocisteine is a blocked thiol derivative of L-cysteine, a structural difference that dictates its unique mechanism of action.[5]

Synthesis of this compound

The principal method for the synthesis of this compound is through the alkylation of L-cysteine with chloroacetic acid.[1] This nucleophilic substitution reaction targets the thiol group of cysteine.

General Reaction Scheme

The synthesis involves the reaction of L-cysteine with chloroacetic acid in an alkaline medium. The reaction can be represented as follows:

HS-CH₂-CH(NH₂)-COOH + Cl-CH₂-COOH → HOOC-CH₂-S-CH₂-CH(NH₂)-COOH + HCl

Detailed Experimental Protocol

The following protocol is a synthesized representation from various patented methods for the preparation of this compound:

Materials:

-

L-cystine

-

Zinc powder

-

Monochloroacetic acid

-

Hydrochloric acid

-

Sodium hydroxide (B78521) solution (42%)

-

Distilled water

Procedure:

-

Reduction of L-cystine: In a reaction vessel, add 1 part L-cystine to a solution containing 1-2 equivalents of monochloroacetic acid and 4 parts of water.[6]

-

Add 1.5-2.5 equivalents of a strong acid, such as hydrochloric acid, to the mixture.[6]

-

At approximately 30°C, introduce 0.3-0.6 parts of zinc powder to initiate the reduction of L-cystine to L-cysteine.[6]

-

Heat the mixture to 50-80°C and stir vigorously for 1 hour to ensure complete reduction.[6]

-

Carboxymethylation: After the reduction is complete, cool the reaction mixture to room temperature (below 30°C).[6]

-

Slowly add 4-4.5 equivalents of a 42% sodium hydroxide solution over 1.5-2 hours, maintaining the temperature below 30°C, to adjust the pH to the alkaline range (pH 8-12), which facilitates the carboxymethylation reaction.[6][7]

-

Crystallization and Purification: After the carboxymethylation, adjust the pH to 2.5-3.0 with hydrochloric acid to precipitate the crude this compound.[4]

-

Cool the mixture to 20-35°C and filter the precipitate. Wash the crude product with water.[4]

-

For further purification, the crude product can be recrystallized. Dissolve the crude product in purified water (6-7 times its volume) by heating to approximately 50-55°C.[4]

-

Adjust the pH to around 2.30 with sodium hydroxide to induce crystallization.[4]

-

Cool the solution to 20-30°C, filter the purified crystals, and dry them.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₉NO₄S | [1][8] |

| Molecular Weight | 179.19 g/mol | [1][8] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 204-207 °C | [1] |

| 208-213 °C (decomposes) | [9][10] | |

| Solubility | Practically insoluble in water, alcohol, and ether. Soluble in dilute mineral acids and alkali hydroxides. | |

| Soluble in cold water. | [9] | |

| pKa | Data not consistently available in searched literature | |

| LogP | -3.1 | [11] |

Mechanism of Action

This compound exerts its therapeutic effects through a combination of mucoregulatory, anti-inflammatory, and antioxidant mechanisms.

Mucoregulatory Action

The primary and most well-known action of carbocisteine is its ability to regulate mucus viscosity. It is believed to restore the equilibrium between sialomucins and fucomucins, two key glycoproteins that determine the viscoelastic properties of bronchial mucus.[11] This is likely achieved through the intracellular stimulation of the enzyme sialyl transferase.[11] By normalizing the balance of these mucins, carbocisteine reduces the viscosity of the mucus, making it easier to expectorate.[11] Studies have shown that carbocisteine can reduce goblet cell hyperplasia, a common feature in chronic respiratory diseases.

Anti-inflammatory and Antioxidant Effects

Beyond its mucoregulatory properties, carbocisteine exhibits significant anti-inflammatory and antioxidant activities. These effects are mediated through its influence on key intracellular signaling pathways.

-